8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene
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Overview
Description
8-Benzyl-1,4-dioxaspiro[45]dec-7-ene is a chemical compound with the molecular formula C14H18O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of benzyl bromide with 1,4-dioxaspiro[4.5]dec-7-ene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the benzyl group, making it less hydrophobic and potentially less interactive with biological targets.
8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane: Similar structure but with an ether linkage, which may alter its reactivity and interaction with enzymes.
Uniqueness
8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a spirocyclic core and a benzyl group. This structure imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
81842-02-6 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
8-benzyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C15H18O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-6H,7-12H2 |
InChI Key |
WPFQOARMQLDYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1CC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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